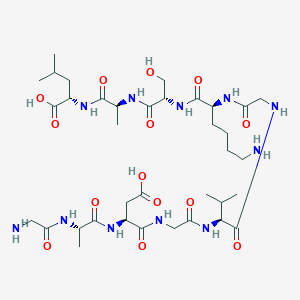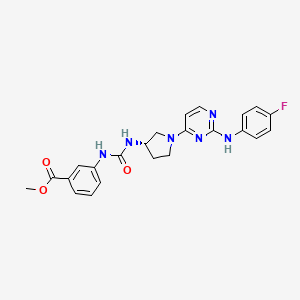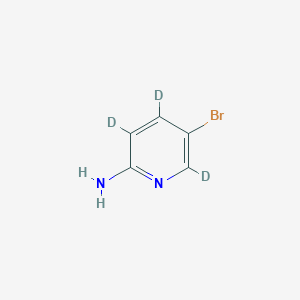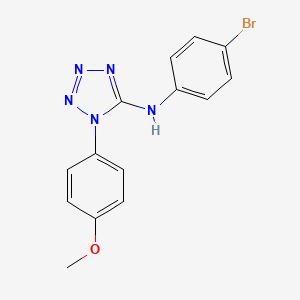
Antitubercular agent-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular agent-18 is a synthetic compound designed to combat tuberculosis, a contagious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that aim to inhibit the growth and proliferation of the tuberculosis-causing bacteria. Tuberculosis primarily affects the lungs but can also impact other organ systems. The development of this compound is crucial in the fight against drug-resistant strains of Mycobacterium tuberculosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a substituted aromatic aldehyde with a thiophenol derivative in the presence of a base such as potassium carbonate in dimethylformamide.
Cyclization to Intermediate B: The intermediate A undergoes cyclization with a hydrazine derivative in ethanol, catalyzed by sodium hydroxide.
Final Coupling Reaction: The intermediate B is then coupled with a heteroaryl aldehyde in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Antitubercular agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached.
科学的研究の応用
Antitubercular agent-18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways in organic synthesis.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
作用機序
The mechanism of action of antitubercular agent-18 involves inhibiting the synthesis of mycobacterial cell walls. The compound targets specific enzymes involved in the biosynthesis of the cell wall, such as arabinosyltransferases. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound also interferes with the transcription and translation processes, further inhibiting bacterial growth.
類似化合物との比較
Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA polymerase.
Ethambutol: Inhibits arabinosyltransferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness of Antitubercular Agent-18: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and transcription processes. This dual action makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Additionally, its synthetic versatility allows for the modification of its structure to enhance its efficacy and reduce potential side effects.
特性
分子式 |
C14H12BrN5O |
|---|---|
分子量 |
346.18 g/mol |
IUPAC名 |
N-(4-bromophenyl)-1-(4-methoxyphenyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H12BrN5O/c1-21-13-8-6-12(7-9-13)20-14(17-18-19-20)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H,16,17,19) |
InChIキー |
ATCXHWLLJKSCGW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


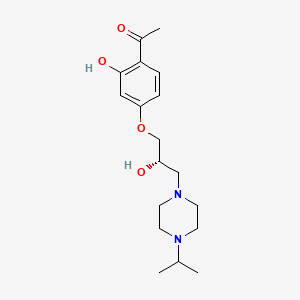
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
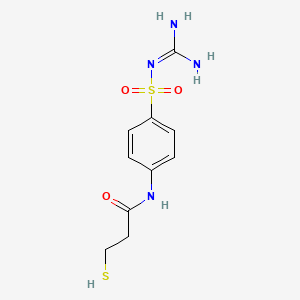
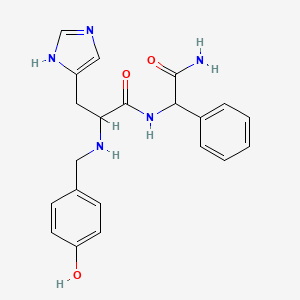
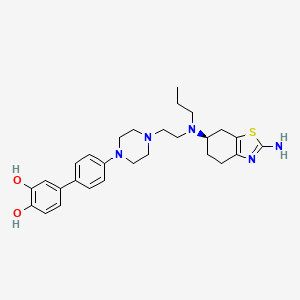
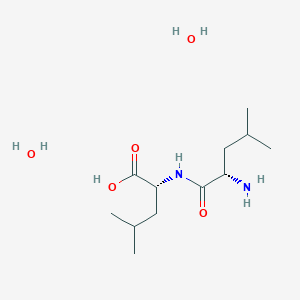
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
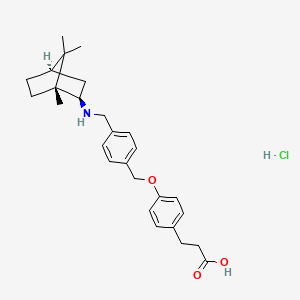
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
